

Spectroscopic Profile of 2-Hydroxypropanal: A Technical Guide

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Compound of Interest

Compound Name: **2-Hydroxypropanal**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-hydroxypropanal** (lactaldehyde), a key chiral molecule in various biological and chemical processes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the propensity of **2-hydroxypropanal** to exist in equilibrium with its hydrated (gem-diol) and cyclic hemiacetal forms in solution, NMR spectra can be complex. The data presented here are predicted for the open-chain aldehyde form and should be interpreted with consideration for these equilibria.

¹H NMR Spectroscopy

The proton NMR spectrum of **2-hydroxypropanal** is expected to show three distinct signals corresponding to the methyl, methine, and aldehydic protons.

Table 1: Predicted ¹H NMR Data for **2-Hydroxypropanal**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
-CH ₃	~1.3	Doublet (d)	~7.0
-CH(OH)	~4.3	Quartet of doublets (qd)	~7.0, ~4.0
-CHO	~9.7	Doublet (d)	~4.0
-OH	Broad singlet	-	-

Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature and may exchange with deuterated solvents.

¹³C NMR Spectroscopy

The carbon NMR spectrum of **2-hydroxypropanal** will display three signals for the three unique carbon atoms. The presence of the hydrated form in solution may lead to an additional signal for the hydrated carbonyl carbon around 92 ppm.

Table 2: Predicted ¹³C NMR Data for **2-Hydroxypropanal**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
-CH ₃	~17
-CH(OH)	~70
-CHO	~205

Infrared (IR) Spectroscopy

The IR spectrum of **2-hydroxypropanal** is characterized by the presence of a hydroxyl group, an aldehyde group, and alkyl C-H bonds.

Table 3: Characteristic IR Absorptions for **2-Hydroxypropanal**

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (alcohol)	Stretch, H-bonded	3500-3200	Strong, Broad
C-H (alkane)	Stretch	3000-2850	Medium
C-H (aldehyde)	Stretch	2830-2695	Medium, often two peaks
C=O (aldehyde)	Stretch	1740-1720	Strong

Mass Spectrometry (MS)

The mass spectrum of **2-hydroxypropanal** will show a molecular ion peak and characteristic fragmentation patterns arising from the cleavage of bonds adjacent to the carbonyl and hydroxyl groups.

Table 4: Expected Mass Spectrometry Data for **2-Hydroxypropanal**

m/z	Proposed Fragment	Notes
74	[C ₃ H ₆ O ₂] ⁺	Molecular Ion (M ⁺)
73	[C ₃ H ₅ O ₂] ⁺	Loss of H from the aldehyde
59	[C ₂ H ₃ O ₂] ⁺	Loss of -CH ₃
45	[CH(OH)CHO] ⁺ or [C ₂ H ₅ O] ⁺	α-cleavage
29	[CHO] ⁺	α-cleavage

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-hydroxypropanal** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in a 5 mm NMR tube. The choice of solvent will affect the chemical shifts and the observation of the hydroxyl proton.
- Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on concentration.
 - Relaxation Delay: 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more, as ^{13}C is less sensitive.
 - Relaxation Delay: 2-5 seconds.

IR Spectroscopy

- Sample Preparation (Liquid Sample): Place a drop of neat **2-hydroxypropanal** between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

- Number of Scans: 16-32.
- A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

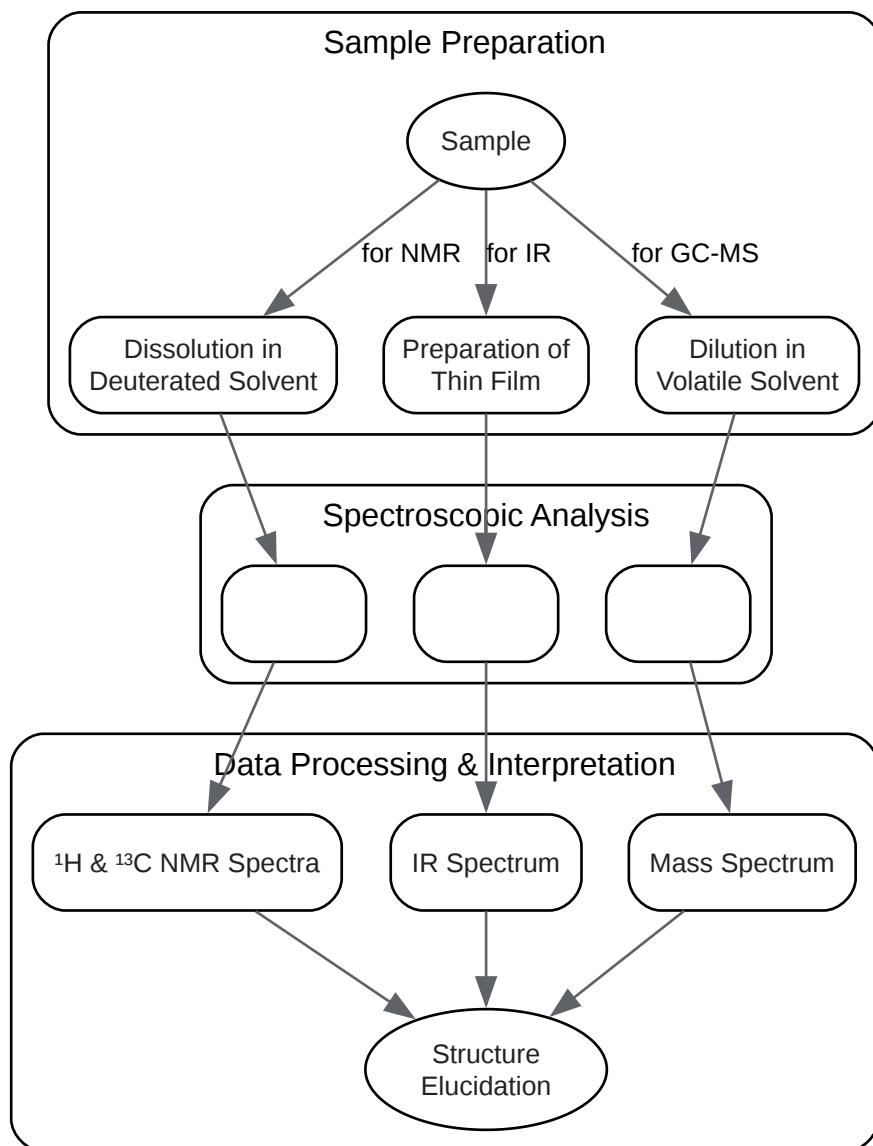
Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **2-hydroxypropanal** (e.g., 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
 - Injection Volume: 1 μ L.
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) to ensure separation from the solvent and any impurities.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 20-100.
 - Scan Speed: Standard scan rate.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-hydroxypropanal**.

General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

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